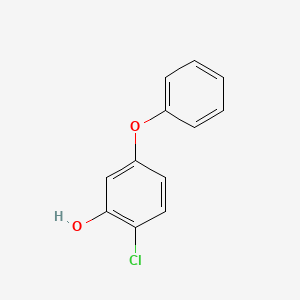

2-chloro-5-phenoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

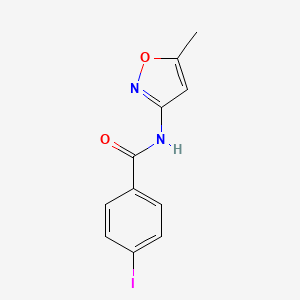

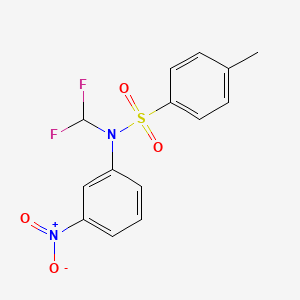

2-chloro-5-phenoxyphenol is a chemical compound with the molecular formula C12H9ClO2 . It is a phenol derivative, which are compounds containing a phenol functional group .

Synthesis Analysis

The synthesis of phenol derivatives like 2-chloro-5-phenoxyphenol can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol, using a combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, or the hydrolysis of phenolic esters or ethers .Molecular Structure Analysis

The molecular structure of 2-chloro-5-phenoxyphenol consists of a phenol functional group attached to a benzene ring . The exact 3D structure can be viewed using computational chemistry tools .Chemical Reactions Analysis

Phenoxy acetamide and its derivatives, including 2-chloro-5-phenoxyphenol, can undergo various chemical reactions. For instance, a series of phenoxy oxazolines can be synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .科学的研究の応用

Building Blocks for Bioactive Natural Products

Phenol derivatives like 2-chloro-5-phenoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . They are widely researched for their potential in synthesizing bioactive natural products and conducting polymers .

Conducting Polymers

Phenol derivatives are used in the synthesis of conducting polymers. These polymers have a wide range of applications, including in the production of plastics, adhesives, and coatings .

Antioxidants

m-Aryloxy phenols, a category that includes 2-chloro-5-phenoxyphenol, have applications as antioxidants . They can improve the thermal stability of materials, making them useful in various industries .

Ultraviolet Absorbers

m-Aryloxy phenols are also used as ultraviolet absorbers . This property is particularly useful in the production of materials that are exposed to sunlight and need protection from UV radiation .

Flame Retardants

Another significant application of m-aryloxy phenols is their use as flame retardants . They can enhance the flame resistance of materials, making them safer for use in various applications .

Anti-tumor and Anti-inflammatory Effects

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes them a subject of interest in medical and pharmaceutical research .

Wastewater Treatment

2-chloro-5-phenoxyphenol can be used in the degradation of triclosan (TCS), a harmful antimicrobial agent found in wastewater . The degradation process transforms TCS into important chemical raw materials, including phenol, 1,2-dihydroxybenzene, and 2-phenoxyphenol .

Hydrogen Evolution

In the process of TCS degradation, hydrogen is generated on the cathode with a Faradaic efficiency of nearly 100% . This represents a potential application in the field of energy, particularly in hydrogen production .

作用機序

Target of Action

It’s structurally similar to triclosan, a broad-spectrum antibacterial disinfectant . Triclosan targets the enoyl-acyl carrier protein reductase enzyme (FabI) in bacteria, inhibiting fatty acid synthesis .

Mode of Action

Studies on triclosan, a structurally similar compound, suggest that it undergoes reductive cleavage of its aryl carbon-chlorine bonds . This process involves electron-transfer steps and accompanying chemical reactions .

Biochemical Pathways

Strain CNP-8, suggests that the compound is reduced to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process involves the action of a NADPH-dependent nitroreductase, MnpA, and a ring-cleavage enzyme, MnpC .

Pharmacokinetics

Its physical properties such as a melting point of 74-75 °c, a boiling point of 3033±270 °C (Predicted), and a density of 1294±006 g/cm3 (Predicted) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Based on its structural similarity to triclosan, it may have antibacterial properties

Safety and Hazards

特性

IUPAC Name |

2-chloro-5-phenoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMNPPFHSLRUKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-phenoxyphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)

![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)

![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)

![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)

![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)